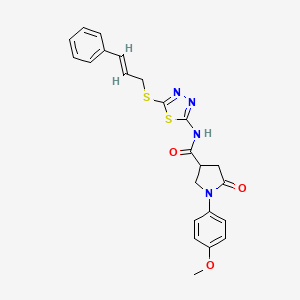
5-Bromo-2-(2,4-dinitrophenoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(2,4-dinitrophenoxy)benzaldehyde is a chemical compound with the molecular formula C13H7BrN2O6 and a molecular weight of 367.11 g/mol. It is a useful research chemical known for its unique structure, which includes a bromine atom, two nitro groups, and an aldehyde group attached to a benzene ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2,4-dinitrophenoxy)benzaldehyde typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 2,4-dinitrochlorobenzene in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions
5-Bromo-2-(2,4-dinitrophenoxy)benzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the benzene ring make the compound susceptible to nucleophilic substitution reactions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reaction is typically carried out in polar aprotic solvents.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the nitro groups.
Reduction: Amino derivatives with the nitro groups reduced to amines.
Oxidation: Carboxylic acid derivatives with the aldehyde group oxidized to a carboxylic acid.
科学的研究の応用
5-Bromo-2-(2,4-dinitrophenoxy)benzaldehyde is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: In the development of probes and sensors for detecting specific biological molecules.
Medicine: Potential use in drug discovery and development due to its unique chemical properties.
Industry: As an intermediate in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5-Bromo-2-(2,4-dinitrophenoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
5-Bromo-2,4-dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of nitro groups.
4-Bromo-2-nitrobenzaldehyde: Similar structure but with only one nitro group and a different substitution pattern.
2,4-Dinitrobenzaldehyde: Lacks the bromine atom but has two nitro groups and an aldehyde group.
Uniqueness
5-Bromo-2-(2,4-dinitrophenoxy)benzaldehyde is unique due to the presence of both bromine and nitro groups, which impart distinct chemical reactivity and potential for diverse applications in research and industry .
特性
IUPAC Name |
5-bromo-2-(2,4-dinitrophenoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrN2O6/c14-9-1-3-12(8(5-9)7-17)22-13-4-2-10(15(18)19)6-11(13)16(20)21/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZREDAIKDGQCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2=C(C=C(C=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(Bromomethyl)-3-fluorobicyclo[1.1.1]pentane](/img/structure/B2888554.png)
![3-[(2-Chlorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2888556.png)

![Tert-butyl 4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carboxylate](/img/structure/B2888560.png)



![7-methyl-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B2888567.png)


![(5Z)-2-methylsulfanyl-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one](/img/structure/B2888571.png)
![N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2888574.png)

![2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2888577.png)
